3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile
Description
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS: 2891580-65-5, stereoisomer CAS: 2891580-95-1) is a pyrrolidine derivative featuring a cyclopropyl substituent at the 3-position, a methyl group at the 4-position, and a nitrile (carbonitrile) functional group. Its molecular formula is C₉H₁₂N₂O, with a molar mass of 164.2 g/mol .
Properties
IUPAC Name |
3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVJCDONHAWZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C1(C#N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is , with a molecular weight of approximately 164.20 g/mol. The compound features a pyrrolidine ring with a cyclopropyl group, a methyl group, and a carbonitrile functional group, which contribute to its reactivity and biological activity.
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables researchers to modify its structure for specific applications.
Common Reactions:
- Oxidation: Can introduce additional functional groups.
- Reduction: Alters the oxidation state.
- Substitution: Nucleophilic or electrophilic substitutions modify functional groups attached to the pyrrolidine ring.
Reagents Used:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate |
| Reduction | Lithium aluminum hydride |
| Substitution | Halogens, alkylating agents |
Biology
Research indicates that this compound may exhibit significant biological activity, particularly as an enzyme inhibitor or modulator. Its interactions with biological macromolecules such as proteins and nucleic acids make it a candidate for drug discovery.
Potential Biological Activities:
- Enzyme Inhibition: May target specific enzymes involved in disease pathways.
- Antibacterial and Anticancer Activities: Ongoing studies are exploring its therapeutic potential in these areas.
Mechanism of Action:
The compound likely interacts with specific molecular targets (e.g., enzymes or receptors), modulating their activity and leading to various biological effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Applications in Drug Development:
- Lead Compound: Potential for developing treatments against bacterial infections or cancer.
Industry
The compound's versatility makes it valuable in the industrial sector, particularly in the production of pharmaceuticals and agrochemicals. Its unique reactivity allows it to be utilized in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
- Ring System : The target compound contains a pyrrolidine (5-membered saturated ring), while others (e.g., CAS 39108-47-9, 144967-96-4) are based on pyridine (6-membered aromatic ring) .
- Functional Groups : All compounds share oxo and nitrile groups, but additional functionalities (e.g., hydroxy, methoxypropyl) in analogs influence solubility and hydrogen-bonding capacity .
Crystallographic and Conformational Analysis
- Ring Puckering : The cyclopropyl substituent in the pyrrolidine ring likely induces distinct puckering amplitudes and phases compared to pyridine-based analogs. Cremer-Pople parameters (e.g., q₂, q₃) could quantify these differences .
- Crystal Packing : Tools like Mercury CSD and SHELX software reveal that stereochemistry (e.g., 3R,4S vs. 3R,4R) significantly impacts molecular packing and void spaces in the crystal lattice .
Biological Activity
Introduction
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound, characterized by a pyrrolidine ring with a cyclopropyl group and a nitrile functional group, has garnered attention in pharmacological research due to its potential therapeutic applications.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 164.20 g/mol. The compound exists in two stereoisomeric forms: (3S,4S) and (3R,4S), which influence its biological interactions and activities. The melting point is predicted to be around 388.6 °C, with a density of approximately 1.16 g/cm³ at 20 °C.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : The compound has demonstrated moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. In studies, it showed particular efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant bioactivity .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, although detailed investigations are required to elucidate its mechanisms of action and effectiveness against specific cancer cell lines .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. These interactions may modulate the activity of specific pathways within biological systems, contributing to its pharmacological effects .
Synthesis
The synthesis of this compound can be achieved through several methods, often involving cyclization reactions under controlled conditions. Key synthetic routes include:
- Cyclization of Precursor Compounds : Utilizing appropriate precursors under specific temperature and pressure conditions.
- Catalytic Methods : Employing catalysts to enhance reaction efficiency and yield.
These methods allow for the production of the compound with high purity levels, making it suitable for further biological testing .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Cyclopropylpyrrolidine | Pyrrolidine ring with cyclopropyl substitution | Lacks carbonitrile functionality |
| 4-Ethylpyrrolidinone | Pyrrolidinone structure with ethyl group | Contains a carbonyl but no cyano group |
| 2-Oxo-pyrrolidine derivatives | General class with varied substituents | Diverse biological activities depending on substituents |
The distinct combination of functional groups and stereochemistry in this compound contributes to its unique biological activity compared to these similar compounds.
Case Studies
Recent studies have provided insights into the biological activity of this compound:
- Antibacterial Study : A study evaluated the antibacterial efficacy against various pathogens, revealing that the compound exhibited stronger activity against Streptococcus pyogenes and methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines indicated that certain derivatives of this compound displayed cytotoxic effects, warranting further exploration into their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : The compound is synthesized via multi-step pathways involving cyclopropane ring formation, Michael addition, and cyclization. Key steps include:
- Cyclopropanation : Reacting vinyl derivatives with diazo compounds under transition-metal catalysis (e.g., Rh(II)) to install the cyclopropyl group .
- Pyrrolidine Ring Formation : Using β-aminoesters or α,β-unsaturated esters as precursors, followed by lactamization under acidic conditions (e.g., trifluoroacetic acid) to form the 2-oxo-pyrrolidine core .
- Optimization : Microwave-assisted synthesis improves reaction rates and selectivity, while chiral auxiliaries or catalysts (e.g., organocatalysts) enhance stereochemical control .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
- Methodological Answer : Structural validation combines:
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines atomic coordinates and thermal parameters, with hydrogen bonding patterns analyzed via Mercury CSD 2.0 .
- Spectroscopy :
- NMR : NMR detects the cyano group (δ ~110–120 ppm) and lactam carbonyl (δ ~170 ppm) .
- IR : Strong absorption bands at ~2250 cm (C≡N) and ~1680 cm (C=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNO) and isotopic patterns .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound, and how do structural modifications impact target binding?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The cyclopropyl group enhances hydrophobic binding in enzyme pockets, while the cyano group participates in hydrogen bonding .
- QSAR Modeling : 3D-QSAR using CoMFA/CoMSIA correlates substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends. Electron-withdrawing groups at the 4-position improve metabolic stability .
- MD Simulations : All-atom MD (AMBER/CHARMM) assesses conformational stability of the pyrrolidine ring under physiological conditions, identifying puckering modes that influence target affinity .
Q. How do crystallographic data resolve contradictions in reported bond angles or torsional strain within the pyrrolidine ring?
- Methodological Answer :
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., Etter’s rules) differentiate polymorphic forms. For example, N–H···O=C interactions stabilize the chair-like conformation over boat forms .
- Puckering Coordinates : Cremer-Pople parameters quantify ring distortion. The cyclopropyl substituent induces a envelope conformation, reducing torsional strain (θ ~20°) compared to unsubstituted pyrrolidines .
- Validation Tools : PLATON/ADDSYM (via SHELX) checks for missed symmetry or overfitting, ensuring data reliability .
Q. What strategies mitigate racemization during enantioselective synthesis, and how is chiral purity assessed?
- Methodological Answer :
- Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts in asymmetric cyclopropanation reduces racemization (<5% ee loss) .
- Chromatography : Chiral HPLC (Chiralpak IA/IB columns) with UV detection at 254 nm resolves enantiomers, while polarimetry ([α]) quantifies optical purity .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, enabling separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
